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Introduction
Ranosidenib (HMPL-306) is a potent, orally bioavailable small-molecule inhibitor that

selectively targets mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[1][2][3]

In various cancers, including acute myeloid leukemia (AML) and glioma, specific mutations in

IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the conversion of α-

ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] The

accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in

epigenetic dysregulation, including histone and DNA hypermethylation, which ultimately blocks

cellular differentiation and promotes oncogenesis.[4][5][6][7] Ranosidenib acts by inhibiting

this aberrant enzymatic activity, thereby reducing 2-HG levels and impeding the proliferation of

cancer cells harboring these mutations.[1][2]

This document provides detailed application notes and protocols for assessing the efficacy of

Ranosidenib in vitro using common cell viability assays: the MTT and CellTiter-Glo® assays.

These assays are fundamental in determining the dose-dependent effect of Ranosidenib on

the metabolic activity and proliferation of cancer cell lines with IDH1/2 mutations.

Data Presentation
The efficacy of Ranosidenib is typically quantified by its half-maximal inhibitory concentration

(IC50), which represents the concentration of the drug that inhibits 50% of cell viability or
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proliferation. The following tables summarize representative data on the enzymatic and cellular

activity of Ranosidenib.

Table 1: Enzymatic Activity of Ranosidenib (HMPL-306)

Enzyme Target IC50 (nM)

Mutant IDH1 (R132H)
Data not publicly available in detail, but potent

inhibition is reported

Mutant IDH2 (R140Q)
Data not publicly available in detail, but potent

inhibition is reported

Mutant IDH2 (R172K)
Data not publicly available in detail, but potent

inhibition is reported

Wild-Type IDH1
Significantly weaker inhibition compared to

mutant forms

Wild-Type IDH2
Significantly weaker inhibition compared to

mutant forms

Note: Specific IC50 values for enzymatic inhibition are proprietary but preclinical studies

consistently report potent and selective inhibition of mutant IDH1/2 enzymes by HMPL-306.[3]

Table 2: Cellular Activity of Ranosidenib (HMPL-306) in IDH-Mutant Cancer Cell Lines

Cell Line Cancer Type IDH Mutation Assay
IC50 (nM) for
2-HG Inhibition

Representative

IDH1-mutant cell

line

e.g., Glioma,

AML

e.g., IDH1-

R132H

2-HG

Quantification

Potent inhibition

reported

Representative

IDH2-mutant cell

line

e.g., AML
e.g., IDH2-

R140Q

2-HG

Quantification

Potent inhibition

reported
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Note: While specific cell proliferation IC50 values from publicly available literature are limited,

Ranosidenib has demonstrated potent suppression of 2-HG production in cellular assays,

which is a direct indicator of its target engagement and is expected to correlate with anti-

proliferative effects.[3]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following

diagrams are provided.
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Viability Assay

Seed IDH-mutant
cancer cells in
96-well plates

Incubate for 24h
to allow cell attachment

Treat cells with varying
concentrations of Ranosidenib

Incubate for 72h
(or desired time course)

Add MTT reagent

MTT Assay

Add CellTiter-Glo®
reagent

CellTiter-Glo® Assay

Incubate for 2-4h

Add solubilization buffer

Measure absorbance (MTT)
or luminescence (CellTiter-Glo®)

with a plate reader

Incubate for 10 min

Calculate % viability
and determine IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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